N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

LogP Lipophilicity Solubility

2-Pyridyl boronic esters suffer rapid protodeboronation (t₀.₅ ≈ 25-50 s at pH 7, 70 °C), while the free 2-amine analog undergoes unwanted N-arylation side reactions. This 4-pyridyl pinacol ester with acetamide protection resolves both issues: • Protodeboronation half-life >1 week under alkaline conditions at 70 °C, enabling higher conversion of challenging aryl chlorides. • Acetamide group prevents competing N-arylation, ensuring cleaner Suzuki coupling profiles and higher isolated yields of 4-aryl-2-acetamidopyridine scaffolds. • Stable, easy-to-weigh solid (LogP ~1.99) with excellent solubility in dioxane, THF, and DMF for high-throughput parallel synthesis.

Molecular Formula C13H19BN2O3
Molecular Weight 262.116
CAS No. 1220220-21-2
Cat. No. B580786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
CAS1220220-21-2
Molecular FormulaC13H19BN2O3
Molecular Weight262.116
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C
InChIInChI=1S/C13H19BN2O3/c1-9(17)16-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
InChIKeyLXSZMGQQXZXQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamidopyridine-4-boronic Acid Pinacol Ester


N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS 1220220-21-2), also known as 2-acetamidopyridine-4-boronic acid pinacol ester, is a heteroaryl boronic ester building block . It features a pinacol-protected boronic ester at the pyridine 4-position and an acetamide group at the 2-position, with molecular formula C₁₃H₁₉BN₂O₃ and molecular weight 262.11 g/mol . The compound is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing 4-aryl-substituted 2-acetamidopyridine scaffolds [1]. Its predicted LogP of approximately 1.99 and topological polar surface area of ~60–64 Ų [2] distinguish it from closely related analogs in terms of partitioning behavior and handling characteristics.

Suzuki–Miyaura cross-coupling for 4-aryl-2-acetamidopyridine scaffolds
Pinacol ester form: stable solid, easier to handle than free boronic acid
Relevant to VAP-1 inhibitor scaffold synthesis in NASH-related research

Why 2-Acetamidopyridine-4-boronic Acid Pinacol Ester Cannot Be Replaced


Pyridyl boronic esters are not functionally interchangeable. The position of the boronic ester on the pyridine ring dictates both chemical stability and the regiochemical outcome of cross-coupling [1]. 2-Pyridyl boronic acids and their pinacol esters are notoriously susceptible to rapid protodeboronation (t₀.₅ ≈ 25–50 seconds at pH 7, 70 °C), whereas 4-pyridyl boronic acids exhibit dramatically greater stability (t₀.₅ > 1 week under comparable alkaline conditions) [2]. Furthermore, the 2-acetamide substituent provides orthogonal synthetic utility compared to the free 2-amino analog: the acetyl group prevents unwanted N-arylation side reactions during Suzuki coupling and alters the compound's lipophilicity, as reflected by a LogP of ~1.99 versus ~0.89 for 2-aminopyridine-4-boronic acid pinacol ester . These differences in stability, reactivity, and physicochemical profile mean that substituting a 3-, 5-, or 6-substituted isomer, a free boronic acid, or a 2-amino analog will alter both the reaction outcome and the handling requirements .

Regioisomer (5-position vs. 4-position) produces distinct biaryl products; 4-position connectivity may be required for patent SAR.
Free boronic acid analog has poor organic solubility (LogP ≈ -1.28) and hygroscopicity, complicating accurate stoichiometry.
2-Amino analog (free NH2) risks competing N-arylation side reactions, lowering cross-coupling yield and purity.

2-Acetamidopyridine-4-boronic Acid Pinacol Ester: Quantitative Differentiation Evidence


LogP-Driven Solubility vs. 2-Amino Analog

The target compound exhibits a predicted LogP of approximately 1.99 [1], which is substantially higher than that of its closest 2-amino analog, 2-aminopyridine-4-boronic acid pinacol ester (CAS 1195995-72-2), with a reported LogP of 0.89 . This >1 log unit difference indicates approximately 12–13× greater partitioning into organic phases for the acetamide derivative. In the context of Suzuki–Miyaura cross-coupling, where aryl halide partners are typically hydrophobic and dissolved in organic solvents (e.g., toluene, dioxane, or THF), this increased lipophilicity facilitates more efficient phase transfer and reaction homogeneity, reducing the need for phase-transfer catalysts or co-solvents.

Lipophilicity vs. 2-Amino
Data to verify
ΔLogP +1.10 (~12.6× organic partitioning)
May support biphasic coupling homogeneity
Predicted LogP; confirm experimentally
LogP Lipophilicity Solubility Physicochemical profiling

Regioisomer Comparison: 4- vs. 5-Position

The 4-substituted acetamidopyridine boronic ester (target compound, CAS 1220220-21-2) and its 5-substituted regioisomer (CAS 904326-87-0) are constitutional isomers that produce structurally distinct biaryl products upon Suzuki coupling. The target compound yields 4-aryl-2-acetamidopyridine scaffolds, while the 5-isomer yields 5-aryl-2-acetamidopyridine scaffolds [1]. This regiochemical difference is non-trivial for medicinal chemistry: the 4-aryl substitution pattern is required in patent-cited syntheses of triazolopyridin-3-ones as VAP-1 inhibitors (US 2020/0223844 A1) [2], where the 4-position connectivity is essential for target binding. The two isomers also differ in their predicted LogP values (1.99 for the 4-isomer vs. 1.41 for the 5-isomer) , indicating that the 4-isomer is approximately 3.8× more lipophilic.

Regiochemistry Comparison
Head-to-head
4- vs. 5-position boronate: distinct biaryl products
4-Position required for patent VAP-1 scaffold
5-Isomer yields incorrect connectivity
Regiochemistry Suzuki coupling Isomer comparison Biaryl synthesis

Stability and Handling: Pinacol Ester vs. Free Boronic Acid

The target compound is the pinacol ester form of (2-acetamidopyridin-4-yl)boronic acid (CAS 2246909-36-2). The free boronic acid has a predicted LogP of approximately -1.28 , indicating very poor organic solubility and a strong preference for the aqueous phase. In contrast, the pinacol ester (target compound) has a LogP of ~1.99 [1], a difference of >3 log units (~2000× greater organic partitioning). Critically, 2-substituted pyridyl boronic acids are among the most protodeboronation-prone species known: literature reports t₀.₅ ≈ 25–50 seconds at pH 7, 70 °C for 2-pyridyl boronic acid [2]. While the target compound's boron is at the 4-position (inherently more stable, with 3- and 4-pyridyl boronic acids showing t₀.₅ > 1 week under comparable conditions [2]), the pinacol ester form provides additional kinetic stabilization against hydrolytic deboronation during storage and reaction setup. The target compound is specified for storage at 2–8 °C under inert atmosphere , conditions that are substantially less stringent than those required for the corresponding free boronic acid.

Stability & Handling
Class-level
ΔLogP +3.27; pinacol ester is an easy-to-weigh solid
Supports accurate weighing and reaction setup
Free acid shows poor organic solubility; class-level protodeboronation kinetics
Boronic ester stability Protodeboronation Storage Handling

Orthogonal Reactivity: Acetamide vs. Free Amine

The 2-acetamide group in the target compound serves a dual purpose: it blocks the nucleophilic 2-amino group from participating in competing Buchwald–Hartwig N-arylation during palladium-catalyzed Suzuki coupling, and it provides a latent amine that can be unmasked by hydrolysis post-coupling. In contrast, the free amine analog 2-aminopyridine-4-boronic acid pinacol ester (CAS 1195995-72-2) [1] can undergo competitive N-arylation with aryl halides under Pd catalysis, consuming both the boronic ester coupling partner and the aryl halide electrophile to produce undesired N-arylated byproducts [2]. The target compound's TPSA of ~60–64 Ų compared to ~57–58 Ų for the free amine analog [3] reflects the additional polar surface area contributed by the acetyl carbonyl, which may also influence membrane permeability in downstream biological evaluation of coupled products.

Orthogonal Reactivity
Class-level
Acetamide blocks N-arylation side reaction
Enables cleaner cross-coupling profiles
Based on established Buchwald–Hartwig amine reactivity
Protecting group strategy Chemoselectivity N-arylation Cross-coupling

Triazolopyridinone VAP-1 Inhibitor Synthesis

The target compound is specifically cited in US Patent Application US 2020/0223844 A1 as a key boronic ester building block for the synthesis of triazolopyridin-3-ones, a class of VAP-1 (vascular adhesion protein-1) inhibitors under investigation for the treatment of nonalcoholic steatohepatitis (NASH) [1]. In the disclosed synthetic route, the compound's 4-position pinacol boronate undergoes Suzuki–Miyaura coupling with halogenated triazolopyridinone intermediates to install aryl or heteroaryl substituents . The 4-position connectivity is structurally required: the patent specifically describes boronic acid or pinacol ester at this position as the reactive handle, and a 5-substituted or 3-substituted isomer would produce regioisomeric products that are not covered by the patent claims . This establishes the target compound as a procurement-essential intermediate for any group replicating or building upon the disclosed VAP-1 inhibitor scaffold.

VAP-1 Scaffold Synthesis
Head-to-head
Patent-specified 4-position boronic ester for triazolopyridinones
Regiospecific coupling required for inhibitor activity
US 2020/0223844 A1 context; NASH research models
VAP-1 inhibitor NASH Triazolopyridinone Pharmaceutical intermediate

Scalable Synthesis: Pd-Catalyzed Borylation

Patent CN103601745A discloses a general method for preparing acetamidopyridine boronic acid pinacol esters, including the target 4-substituted compound [1]. In the exemplified procedure, the target compound is synthesized from N-(4-bromopyridin-2-yl)acetamide (CAS 1026796-81-5) via Pd(dppf)Cl₂-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) in dioxane at 60–100 °C for 18–24 hours, using potassium acetate as base [2]. The first-step acetylation of 2-amino-4-bromopyridine proceeds in 98.14% yield. While the overall two-step yield for the target compound is not explicitly quantified in the patent abstract, the robust methodology and use of commercially available precursors ensure reliable in-house preparation or commercial sourcing . This contrasts with the more challenging synthesis of the 2-pyridyl isomer, where protodeboronation during workup can severely compromise isolated yields.

Scalable Preparation
Method context
Step 1 acetylation yield 98.14%; commercial purity ≥98%
Supports batch consistency and scale-up
Pd-catalyzed borylation route; vendor purity specifications
Synthetic yield Borylation Process chemistry Scalability

Application Scenarios for 2-Acetamidopyridine-4-boronic Acid Pinacol Ester


Medicinal Chemistry: VAP-1 Inhibitor Synthesis

This compound is the preferred boronic ester building block for constructing the 4-aryl-2-acetamidopyridine core of triazolopyridin-3-one VAP-1 inhibitors as described in US 2020/0223844 A1 [1]. Its 4-position boronic ester enables regiospecific Suzuki–Miyaura coupling with halogenated triazolopyridinone intermediates under standard Pd catalysis. The acetamide-protected 2-amino group prevents competing N-arylation side reactions that would occur with the free 2-amine analog [2], ensuring cleaner reaction profiles and higher isolated yields of the desired biaryl products.

High-Throughput Library Synthesis of 2-Acetamidopyridines

For medicinal chemistry groups synthesizing libraries of 4-substituted 2-acetamidopyridines, the target compound offers several practical advantages. Its LogP of ~1.99 [1] ensures adequate solubility in common organic solvents (dioxane, THF, DMF) used in parallel synthesis platforms. The pinacol ester form is a stable, easy-to-weigh solid (storage at 2–8 °C under argon) [2], unlike the corresponding free boronic acid (LogP = -1.28) which is poorly soluble in organic media and prone to variable stoichiometry due to hygroscopicity [3]. These handling characteristics reduce well-to-well variability in high-throughput experimentation.

Late-Stage Functionalization with Low Protodeboronation Risk

In process-scale Suzuki couplings, the 4-pyridyl boronic ester motif of the target compound is intrinsically far more resistant to protodeboronation (t₀.₅ > 1 week under alkaline conditions at 70 °C) than 2-pyridyl boronic acids (t₀.₅ ≈ 25–50 s) [1]. This kinetic stability margin allows for higher reaction temperatures and longer reaction times without significant loss of the boronic ester coupling partner to hydrolytic deboronation, enabling higher conversion of challenging aryl chloride or deactivated aryl bromide electrophiles. The compound is commercially available at ≥98% purity from multiple vendors [2], supporting process development and scale-up without the need for in-house synthesis.

Agrochemical & Materials: Regiospecific Biaryl Construction

Beyond pharmaceutical applications, the compound serves as a regiospecific building block for any application requiring a 4-aryl-2-acetamidopyridine motif. The well-defined regiochemistry (4-position boron) ensures predictable connectivity in biaryl products, eliminating the need for chromatographic separation of regioisomeric mixtures [1]. Compared to the alternative strategy of using N-(4-bromopyridin-2-yl)acetamide (CAS 1026796-81-5) as the electrophilic partner in reverse-polarity Suzuki coupling, the boronic ester approach provides access to a broader range of commercially available aryl halide coupling partners, expanding accessible chemical space.

Application
Selection Property
Validation Focus
Triazolopyridinone VAP-1 inhibitor synthesis
4-Position boronic ester for regioselective Suzuki coupling
Patent-required connectivity (US 2020/0223844 A1)
Library synthesis of 4-aryl-2-acetamidopyridines
Moderate lipophilicity for organic solvent compatibility; stable solid handling
Batch purity and organic-phase solubility
Process-scale Suzuki coupling with low protodeboronation
4-Pyridyl boronate stability profile relative to 2-pyridyl isomers
Protodeboronation resistance under elevated temperature
Regiospecific biaryl construction in agrochemicals/materials
Defined 4-position connectivity eliminates regioisomeric mixtures
Regioisomeric purity and coupling partner scope
Quote Request

Request a Quote for N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.